molecular formula C14H11N3 B1362423 1,5-Diphenyl-1H-1,2,3-triazole CAS No. 4874-85-5

1,5-Diphenyl-1H-1,2,3-triazole

Cat. No. B1362423
CAS RN: 4874-85-5
M. Wt: 221.26 g/mol
InChI Key: LVMHTARDQMFJFA-UHFFFAOYSA-N
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Description

“1,5-Diphenyl-1H-1,2,3-triazole” is a type of triazole, which is a class of nitrogen-containing heterocyclic compounds . Triazoles are known for their superior pharmacological applications and are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Synthesis Analysis

Triazoles can be synthesized via Cu- and Ru-catalyzed click reactions . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered aromatic ring system having molecular formula C14H11N3 . The structure of triazoles allows them to form several low energy conformers .


Chemical Reactions Analysis

Triazole compounds have excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .


Physical And Chemical Properties Analysis

Triazoles are known for their unique properties, inert nature, and ability to mimic amide bonds . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Scientific Research Applications

Pharmacophoric Groups in Medicinal Chemistry

1,5-Diphenyl-1H-1,2,3-triazole derivatives have been identified as significant in medicinal chemistry due to the pharmacophoric properties of 1,2,3-triazoles. These properties have been utilized in designing bioactive molecules containing the triazole nucleus, particularly because of their ability to engage in pivotal binding interactions with biological targets while maintaining an acceptable pharmacokinetic profile. The triazole ring's metabolic stability, cytochrome inhibition capacity, and contribution to compound solubility have been focal points of analysis (Massarotti et al., 2014).

Pyrolysis and Chemical Transformations

The pyrolysis of 1,5-diphenyl-1,2,3-triazoles has been explored, yielding compounds like phenylindole and N-(phenylvinylidene)aniline. This process involves significant label scrambling, indicating the intermediacy of a 1H-azirine in the reactions. These findings provide valuable insights into the thermal decomposition and potential chemical transformations of this compound derivatives (Gilchrist, Rees, & Thomas, 1975).

Coordination Chemistry and Structural Studies

Studies have showcased the versatility of this compound in coordination chemistry. The synthesis and solid-state structures of protonated and hydroxyl-alkyl-substituted variants demonstrate their capacity to form complex multi-nuclear structures with silver ions, highlighting their potential as versatile ligands in coordination chemistry (Suntrup, Kleoff, & Sarkar, 2018).

Supramolecular Interactions

This compound and its derivatives engage in various supramolecular interactions, enhancing their applications in fields like anion recognition, catalysis, and photochemistry. The triazole unit's coordinationversatility, including its capacity to form complexes with anions and cations, makes it a fundamental component in the construction of complex molecular architectures. The exploration of these interactions can guide the development of new applications in supramolecular and coordination chemistry (Schulze & Schubert, 2014).

Click Chemistry in Drug Discovery

This compound derivatives are crucial in click chemistry, a modular approach that emphasizes the use of reliable and practical chemical transformations. This methodology has vast applications in drug discovery, including lead identification, target-templated in situ chemistry, proteomics, and DNA research. The 1,2,3-triazole formation from azides and terminal acetylenes is particularly important due to its dependability, specificity, and compatibility with biological systems. The triazole products from these reactions are not merely passive linkers; they actively interact with biological targets through hydrogen bonding and dipole interactions, showcasing their utility in drug discovery (Kolb & Sharpless, 2003).

Mechanism of Action

Target of Action

1,5-Diphenyl-1H-1,2,3-triazole is a type of 1,2,3-triazole derivative. These compounds have been tested as inhibitors of Rho GTPases, which play a crucial role in hyperproliferative and neoplastic diseases . The overexpression or hyperactive expression of Rac and Cdc42 GTPases is one of the mechanisms of cancer signaling and metastasis .

Mode of Action

The 1,2,3-triazole ring interacts with the amino acids present in the active site of its targets, such as EGFR receptors . This interaction involves various mechanisms like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .

Biochemical Pathways

1,2,3-Triazoles are known to affect various biochemical pathways due to their diverse biological activities . For instance, they have been shown to inhibit both AChE and BuChE activities . They also have the potential to inhibit the transformation between the enol and keto forms after excited-state proton transfer .

Pharmacokinetics

Triazole compounds in general are known for their excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics . They are also known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The result of the action of this compound is largely dependent on its target. For instance, when it inhibits Rho GTPases, it can potentially disrupt cancer signaling and metastasis . When it interacts with EGFR receptors, it can affect various cellular processes .

Safety and Hazards

Triazoles are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

properties

IUPAC Name

1,5-diphenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMHTARDQMFJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299888
Record name 1,5-Diphenyl-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643811
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

4874-85-5
Record name 1,2,3-Triazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Diphenyl-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of EtMgBr in THF (1.0M, 11.9 mL) was added phenylacetylene (1.30 mL, 11.9 mmol) at room temperature. The reaction mixture was heated to 50° C. for 15 min. After cooling the mixture to room temperature, a solution of phenylazide (1.41 g, 11.9 mmol) in THF (4 mL) was added. The resulting solution was stirred at room temperature for 30 min, and then heated to 50° C. for 1 hour before quenching with saturated NH4Cl (10 mL). The layers was separated, and the aqueous layer was extracted with CH2Cl2 (10 mL×3). The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the 1,5-diphenyltriazole as a white solid (1.98 g, 75%). 1H NMR (CDCl3, 300 MHz) δ 7.86 (s, 1H), 7.44-7.30 (m, 8H), 7.23-7.20 (m, 2H); 13C NMR (CDCl3, 75 MHz) δ 137.6, 136.5, 133.4, 129.3, 129.2, 128.8, 128.5, 126.7, 125.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
11.9 mL
Type
solvent
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying triazole-based phosphine ligands like those mentioned in the research?

A1: Triazole-based phosphine ligands are of interest in organometallic chemistry due to their potential applications in catalysis. [] These ligands can coordinate to transition metals, influencing the reactivity and selectivity of the metal center in catalytic reactions. By modifying the substituents on the triazole and phosphorus atoms, researchers can fine-tune the electronic and steric properties of the ligands, potentially leading to more efficient and selective catalysts for various organic transformations.

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